(8-Bromoimidazo[1,2-a]pyridin-2-yl)methanol
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Overview
Description
(8-Bromoimidazo[1,2-a]pyridin-2-yl)methanol is a chemical compound with the molecular formula C8H7BrN2O. It is a derivative of imidazo[1,2-a]pyridine, a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry
Preparation Methods
The synthesis of (8-Bromoimidazo[1,2-a]pyridin-2-yl)methanol typically involves the functionalization of imidazo[1,2-a]pyridine derivatives. . The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and methanol as the solvent. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
(8-Bromoimidazo[1,2-a]pyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming imidazo[1,2-a]pyridin-2-ylmethanol.
Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(8-Bromoimidazo[1,2-a]pyridin-2-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of (8-Bromoimidazo[1,2-a]pyridin-2-yl)methanol involves its interaction with specific molecular targets. The bromine atom and the imidazo[1,2-a]pyridine scaffold play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
(8-Bromoimidazo[1,2-a]pyridin-2-yl)methanol can be compared with other imidazo[1,2-a]pyridine derivatives such as:
3-Bromoimidazo[1,2-a]pyridine: Similar in structure but with the bromine atom at a different position.
N-(Pyridin-2-yl)amides: These compounds share the imidazo[1,2-a]pyridine scaffold but have different functional groups attached. The uniqueness of this compound lies in its specific substitution pattern and the presence of the methanol group, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
(8-bromoimidazo[1,2-a]pyridin-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c9-7-2-1-3-11-4-6(5-12)10-8(7)11/h1-4,12H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCZNTPMMUHWOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)Br)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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